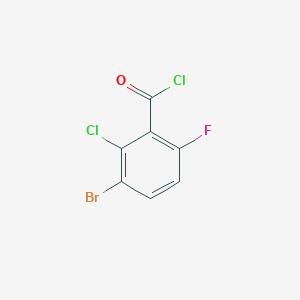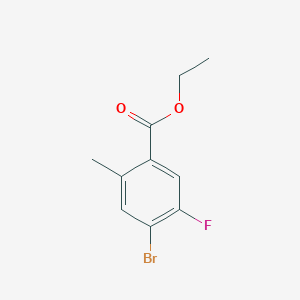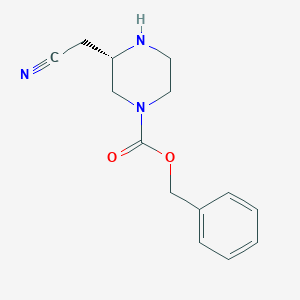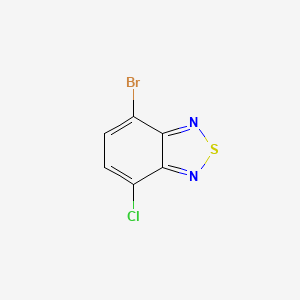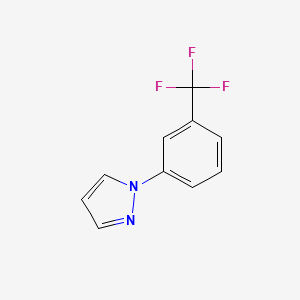![molecular formula C7H8F3NO B6305746 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide CAS No. 1877049-55-2](/img/structure/B6305746.png)
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C7H7F3O2 . It has a molecular weight of 180.13 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic pentane ring with a trifluoromethyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
TFMPBC has been used in various scientific research applications, including drug development, biochemical and physiological studies, and as a reagent for the synthesis of other compounds. It has been used in the synthesis of various compounds, including those used in drug development, as well as in biochemical and physiological studies. It has also been used as a reagent for the synthesis of other compounds, such as trifluoromethylbicyclo[3.3.1]nonane-1-carboxamide, trifluoromethylbicyclo[3.3.1]nonane-2-carboxamide, and trifluoromethylbicyclo[3.3.1]nonane-3-carboxamide.
Wirkmechanismus
The mechanism of action of TFMPBC is not yet fully understood. However, it is known that it binds to certain receptors in the body, such as the GABA receptor, and modulates the activity of these receptors. This modulation of the activity of the receptors is thought to be responsible for the biochemical and physiological effects of TFMPBC.
Biochemical and Physiological Effects
TFMPBC has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various receptors, including the GABA receptor, and to have an anxiolytic effect. It has also been shown to have anti-depressant and anti-anxiety effects. In addition, it has been shown to have neuroprotective effects, and to be a potential treatment for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPBC has a number of advantages for use in lab experiments. It is a relatively stable compound, and can be synthesized in high yields and with good purity. In addition, it is a versatile compound that can be used in the synthesis of various compounds, including those used in drug development, as well as in biochemical and physiological studies. However, there are some limitations to its use in lab experiments. For example, it is not known how it affects the activity of the various receptors it binds to, and it is not known how it affects the biochemical and physiological effects it has been shown to have.
Zukünftige Richtungen
There are a number of potential future directions for the use of TFMPBC. These include further studies into its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies into its potential use as a treatment for various neurological disorders, such as depression and anxiety, could be conducted. Other potential future directions include further studies into its potential use as a reagent for the synthesis of other compounds, and its potential use in drug development. Finally, further studies into its potential use as a therapeutic agent for various medical conditions could also be conducted.
Synthesemethoden
TFMPBC can be synthesized from trifluoromethylbenzene and cyclopentanone in a two-step reaction. The first step involves the formation of a trifluoromethylcyclopentyl carboxylic acid by the reaction of trifluoromethylbenzene with cyclopentanone in the presence of a catalyst. The second step involves the formation of TFMPBC by the reaction of the trifluoromethylcyclopentyl carboxylic acid with an amine in the presence of a base. This method of synthesis has been used to produce TFMPBC in high yields and with good purity.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO/c8-7(9,10)6-1-5(2-6,3-6)4(11)12/h1-3H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVLSLQGUDQMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



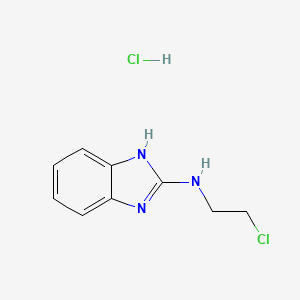
![5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6305688.png)
![t-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B6305695.png)


